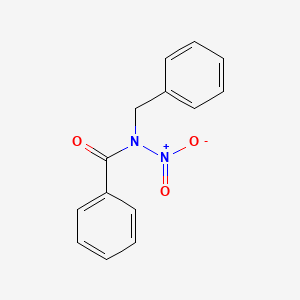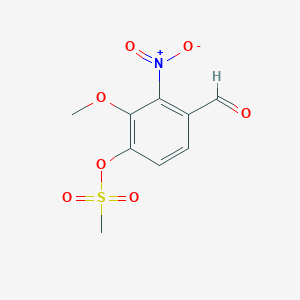
4-Formyl-2-methoxy-3-nitrophenyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-2-methoxy-3-nitrophenyl methanesulfonate is an organic compound with the molecular formula C10H9NO6S. It is characterized by the presence of a formyl group, a methoxy group, a nitro group, and a methanesulfonate ester. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxy-3-nitrophenyl methanesulfonate typically involves the reaction of 4-formyl-2-methoxy-3-nitrophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-methoxy-3-nitrophenyl methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methanesulfonate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Amines, thiols
Major Products Formed
Oxidation: 4-Formyl-2-methoxy-3-nitrobenzoic acid
Reduction: 4-Formyl-2-methoxy-3-aminophenyl methanesulfonate
Substitution: Corresponding amine or thiol derivatives
Scientific Research Applications
4-Formyl-2-methoxy-3-nitrophenyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxy-3-nitrophenyl methanesulfonate involves its reactive functional groups. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form an amino group, which can further react with other molecules. The methanesulfonate ester can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 4-Formyl-2-methoxy-3-nitrophenyl acetate
- 4-Formyl-2-methoxy-3-nitrophenyl carbamate
Uniqueness
4-Formyl-2-methoxy-3-nitrophenyl methanesulfonate is unique due to the presence of the methanesulfonate ester, which imparts distinct reactivity compared to similar compounds like the acetate or carbamate derivatives. This uniqueness makes it valuable in specific synthetic applications where the methanesulfonate group is advantageous.
Properties
CAS No. |
126070-80-2 |
|---|---|
Molecular Formula |
C9H9NO7S |
Molecular Weight |
275.24 g/mol |
IUPAC Name |
(4-formyl-2-methoxy-3-nitrophenyl) methanesulfonate |
InChI |
InChI=1S/C9H9NO7S/c1-16-9-7(17-18(2,14)15)4-3-6(5-11)8(9)10(12)13/h3-5H,1-2H3 |
InChI Key |
ODRZPIPRQPOGNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C=O)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


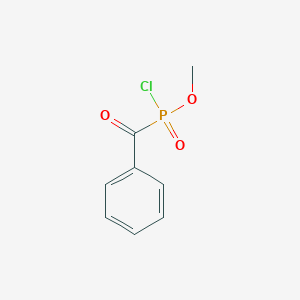
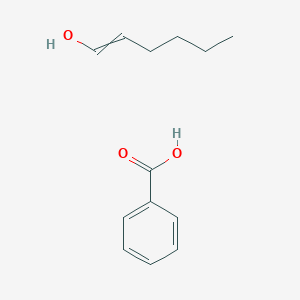
![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)
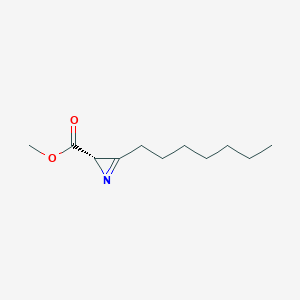

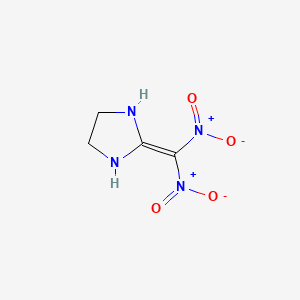
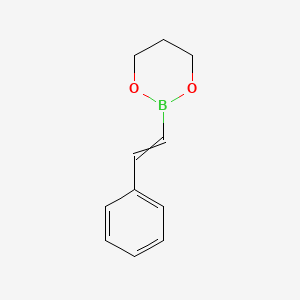
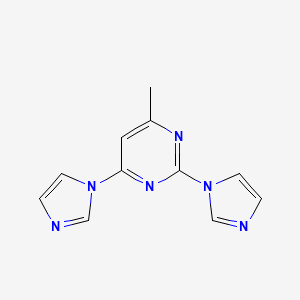
![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)
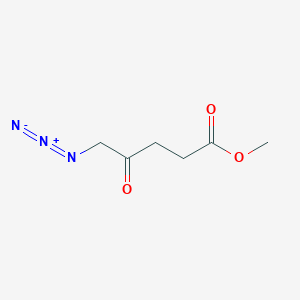
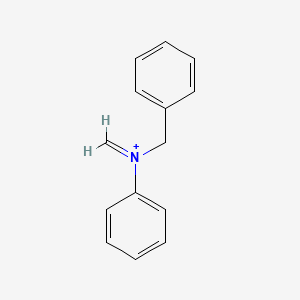
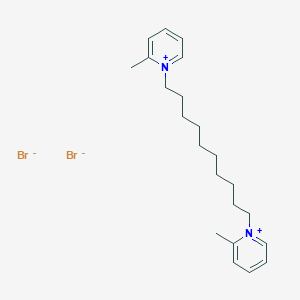
![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)
